molecular formula C13H16Cl3N3O2S B569162 1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride CAS No. 355115-40-1

1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride

Cat. No. B569162
CAS RN: 355115-40-1
M. Wt: 384.7
InChI Key: SIHZXYKCJZOLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Chloroisoquinolin-5-ylsulfonyl)piperazine dihydrochloride is a chemical compound with immense scientific potential. It has a CAS Number of 355115-40-1 and a linear formula of C13H16CL3N3O2S .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes are also compared and reviewed analytically .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H16CL3N3O2S .

Scientific Research Applications

Piperazine and Morpholine Applications

Piperazine and morpholine derivatives have been highlighted for their broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. Recent scientific efforts have focused on developing new methods for synthesizing these derivatives, demonstrating the current interest in exploring these compounds for medicinal chemistry applications. These derivatives are recognized for their versatility in drug development, contributing to advancements in treatments across various therapeutic areas (Al-Ghorbani Mohammed et al., 2015).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives are found in a wide array of drugs with therapeutic uses, ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, to imaging agents. The flexibility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic modifications, enhancing the medicinal potential of resultant molecules. This adaptability underscores the importance of piperazine-based molecules in drug discovery and the ongoing research into their diverse therapeutic applications (A. Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been investigated for their anti-mycobacterial properties, with several molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the significance of piperazine as a vital building block in the development of anti-mycobacterial agents, highlighting its role in addressing global health challenges related to tuberculosis (P. Girase et al., 2020).

Exploring Biological Potentials of Piperazines

Piperazines are central to numerous biologically active compounds due to their efficacy and diverse pharmacological properties. The modifications within the piperazine ring have been shown to result in high efficacy, better potency, and reduced toxicity, showcasing the broad range of activities piperazines possess. This exploration of piperazines and their derivatives in drug development highlights their significance in medicinal chemistry and their contribution to therapeutic advancements (S. Verma & Sushil Kumar, 2017).

Mechanism of Action

properties

IUPAC Name

8-chloro-5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S.2ClH/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHZXYKCJZOLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.